2-Amino-6-fluoro-4-methoxypyrimidine
Overview
Description
2-Amino-6-fluoro-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H6FN3O and its molecular weight is 143.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Tautomerization Studies
The compound has been studied for its hydrogen bonding and amino-imino tautomerization properties. Investigations into alkoxy-aminopyridines and amino-methoxypyrimidines, including 2-amino-4-methoxypyrimidine, reveal insights into hydrogen bonding complexities and tautomerization behaviors, particularly in systems involving acetic acid. These findings contribute to our understanding of molecular interactions and structural dynamics in organic chemistry (Kitamura et al., 2007).
Synthetic Innovation for Industrial Production
Efforts have been made to innovate the synthetic process of 2-amino-4-methoxypyrimidine to suit industrial production. These innovations aim at reducing costs, simplifying the process, and achieving high yields, thereby making the compound more accessible for various applications (Ju Xiu-lian, 2009).
Solubility Studies in Organic Solvents
The solubility of 2-amino-4-chloro-6-methoxypyrimidine, a closely related compound, has been extensively studied in various organic solvents across different temperatures. Understanding the solubility and interactions of such compounds in solvents is crucial for applications in chemical processes and pharmaceutical formulations (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).
Luminescence Properties and Photochemistry
The luminescence properties of 4-amino-2-methoxypyrimidine, a structurally similar compound, have been studied, indicating the potential use of such compounds in photochemical applications. These studies help understand the behavior of these compounds under light exposure, which can be relevant in fields like material sciences and sensor technology (A. G. Szabo, K. Berens, 1975).
Antimicrobial Activity
Pyrimidine derivatives, including 2-amino-4-chloro-6-methoxypyrimidine, have been synthesized and tested for their antimicrobial properties. These compounds exhibit potent antibacterial and antifungal activities, making them potential candidates for pharmaceutical development and infection control (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).
Spectroscopic Studies for Structural Insights
Spectroscopic studies, including infrared, Raman, NMR, and UV spectroscopy, have been performed on related compounds like 2-amino-4-chloro-6-methoxypyrimidine to gain insights into their molecular structure, vibrational dynamics, and electronic properties. These studies are foundational for understanding the behavior of such compounds in different environments and can guide their application in various scientific fields (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).
Properties
IUPAC Name |
4-fluoro-6-methoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRXRDJKTBCVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353927 | |
Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130687-25-1 | |
Record name | 2-Amino-6-fluoro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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